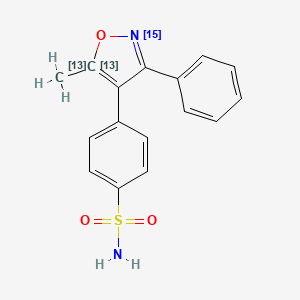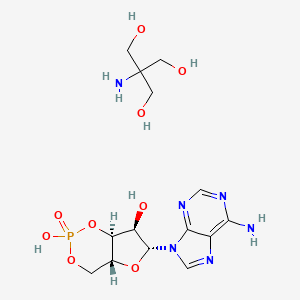
Cyclisches AMP Tris-Salz
Übersicht
Beschreibung
Cyclic AMP, also known as adenosine 3′,5′-cyclic monophosphate, is a naturally occurring activator of cyclic-AMP-dependent protein kinase (PKA). It is an important second messenger linked to neurotransmitter- or hormone-induced receptor stimulation. The cAMP/PKA signaling pathway has been shown to inhibit cell proliferation, induce differentiation, and lead to apoptosis .
Synthesis Analysis
Cyclic AMP is synthesized in response to a variety of stimuli. For instance, it has been found that a dietary saturated fatty acid, palmitate, can increase intracellular cAMP synthesis through the palmitoylation of soluble adenylyl cyclase in cardiomyocytes .
Chemical Reactions Analysis
Cyclic AMP has been found to induce reversible EPAC1 condensates that regulate histone transcription. This phenomenon depends on intrinsically disordered regions present at its amino-terminus and is independent of protein kinase A .
Physical and Chemical Properties Analysis
Cyclic AMP was converted to its phosphotriesters according to the classical approach of phosphate activation with a sulfonyl chloride, followed by esterification with an alcohol. The methyl, ethyl, propyl, butyl, and cetyl triesters were prepared, and some of their physical-chemical properties determined .
Wissenschaftliche Forschungsanwendungen
Pflanzenwachstum und Stressreaktion
Cyclisches AMP (cAMP) spielt in der Pflanzenbiologie eine entscheidende Rolle als Signalmolekül. Es ist an verschiedenen molekularen Prozessen beteiligt, einschließlich der Wahrnehmung und Reaktion auf biotische und abiotische Umweltstressoren . Durch die Beeinflussung von cAMP-abhängigen Signalwegen trägt es zur Anpassung von Pflanzen an äußere Reize bei und reguliert physiologische Prozesse.
Second Messenger in physiologischen Reaktionen
Bei Tieren, Bakterien, Pilzen und Algen fungiert cAMP als Second Messenger in einer Vielzahl physiologischer Reaktionen . Seine Rolle bei der Signaltransduktion ist gut etabliert, wo es an der Regulation von Stoffwechselwegen, der Genexpression und dem Zellzyklusfortschritt beteiligt ist.
cAMP-Signalgebung in höheren Pflanzen
Obwohl die Kenntnisse der cAMP-Signaltransduktion in höheren Pflanzen noch im Wandel sind, ist cAMP für seine Beteiligung an der Pflanzenentwicklung und der Reaktion auf Umweltstress anerkannt . Fortschritte in der Pflanzenbiologieforschung haben die vielseitige Rolle von cAMP in Signalwegen hervorgehoben, die für das Pflanzenwachstum und die Anpassung von entscheidender Bedeutung sind.
cAMP-Effektorproteine
Jüngste Forschungen haben eine Reihe von zelltypspezifischen cAMP-Effektorproteinen identifiziert. Dazu gehören Proteinkinase A (PKA), Exchange Factor Directly Activated by cAMP (EPAC), cAMP-responsive Ionenkanäle (CICs) und Popeye-Domänen-haltige (POPDC)-Proteine . Jedes dieser Proteine ist an verschiedenen Signalmechanismen beteiligt, was die Vielfalt der cAMP-Funktionen verdeutlicht.
Zukünftige Richtungen
Research into the ubiquitous cyclic nucleotide second messenger, cyclic AMP, has developed an understanding of how small signaling molecules can mediate the intracellular actions of a wide range of cell surface receptors for hormones, neurotransmitters, and growth factors, as well as sensory stimuli . Future research will likely continue to explore the roles and mechanisms of cyclic AMP in various biological processes.
Wirkmechanismus
Target of Action
Cyclic AMP, also known as Adenosine 3’,5’-cyclic monophosphate tris salt, is a key second messenger in numerous signal transduction pathways . It primarily targets protein kinase A (PKA), exchange proteins directly activated by cAMP (EPACs), and cyclic nucleotide-gated (CNG) channels . These targets play crucial roles in various cellular functions, including cell growth, differentiation, gene transcription, and protein expression .
Mode of Action
Cyclic AMP exerts its action by binding to its targets and inducing conformational changes that activate these proteins . For instance, when cAMP binds to PKA, it activates the kinase, which then phosphorylates other proteins, leading to changes in their activity . This interaction between cAMP and its targets results in a cascade of intracellular events that regulate various cellular functions .
Biochemical Pathways
Cyclic AMP is involved in numerous biochemical pathways. It is synthesized intracellularly following activation of G-protein-coupled receptors (GPCRs) by physiological stimuli . This process translates extracellular signals into intracellular responses . The cAMP signaling pathway is highly compartmentalized, both spatially and temporally, in cells, leading to specific and localized responses .
Pharmacokinetics
The pharmacokinetics of cAMP involve its synthesis by adenylyl cyclases and its degradation by phosphodiesterases . These enzymes control the intracellular levels of cAMP, thereby regulating its bioavailability . The balance between the activities of these two enzyme families determines the cellular concentration of cAMP .
Result of Action
The action of cAMP results in a multitude of cellular responses. In the heart, for example, cAMP is the main second messenger of the β-adrenergic receptor pathway, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation . Chronic activation of this pathway can trigger pathological cardiac remodeling, which may ultimately lead to heart failure .
Action Environment
The action of cAMP can be influenced by various environmental factors. For instance, in plants, cAMP is recognized as an important signaling molecule involved in many molecular processes, including sensing and response to biotic and abiotic environmental stresses . This highlights the role of cAMP in plant adaptation to external stimuli .
Biochemische Analyse
Biochemical Properties
Adenosine 3’,5’-cyclic monophosphate tris salt interacts with a variety of enzymes, proteins, and other biomolecules. It is synthesized from ATP in the presence of an enzyme called adenylyl cyclase . This compound is majorly used as a marker in immunochemical detection assays . It also interacts with proteins like protein kinase A (PKA), exchange factor directly activated by cyclic AMP (EPAC), and cyclic AMP responsive ion channels (CICs) .
Cellular Effects
Adenosine 3’,5’-cyclic monophosphate tris salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is the main second messenger of the β-adrenergic receptor pathway in the heart, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation .
Molecular Mechanism
The molecular mechanism of action of Adenosine 3’,5’-cyclic monophosphate tris salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is controlled by two families of enzymes with opposite actions: adenylyl cyclases, which control its production, and phosphodiesterases, which control its degradation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Adenosine 3’,5’-cyclic monophosphate tris salt can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Adenosine 3’,5’-cyclic monophosphate tris salt is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P.C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;5-4(1-6,2-7)3-8/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);6-8H,1-3,5H2/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDDYJFNXTUHIN-MCDZGGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745613 | |
| Record name | (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-77-6 | |
| Record name | (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


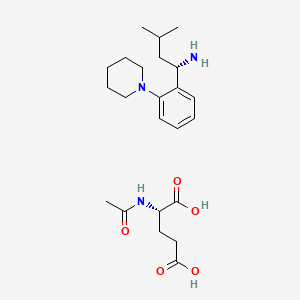
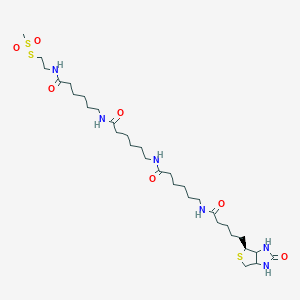

![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)
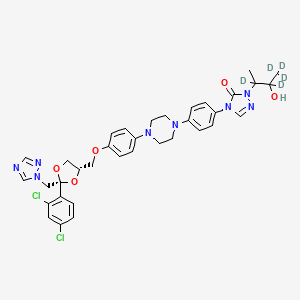
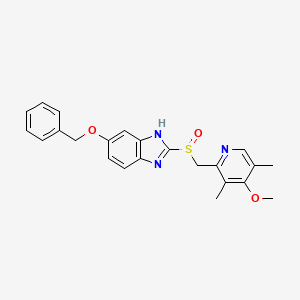
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
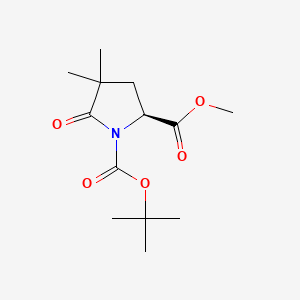
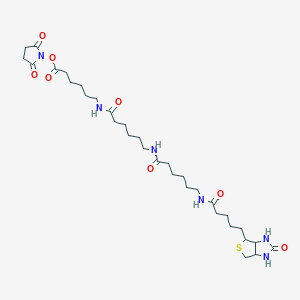

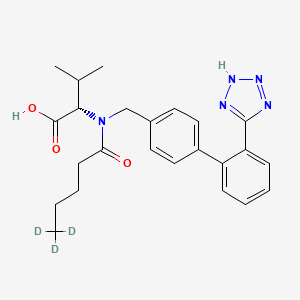

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
